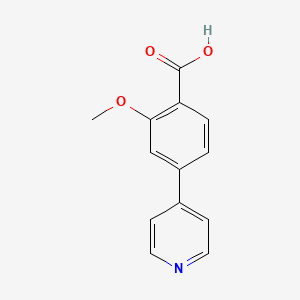
2,5-Di(pyridin-4-yl)aniline
Vue d'ensemble
Description
2,5-Di(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Di(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline has been identified as a new, removable directing group promoting C-H amination mediated by cupric acetate. This discovery facilitates the effective amination of β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing good functional group tolerance in air (Zhao et al., 2017).
Electroluminescence Application
Several aniline derivatives, including N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds, have been synthesized for use in tetradentate bis-cyclometalated platinum(II) complexes. These complexes are highly luminescent and have been applied in the development of organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).
Corrosion Inhibition
The pyridine derivative 4-amino-N,N-di-(2-pyridylmethyl)-aniline has shown effective corrosion inhibition properties on mild steel in hydrochloric acid. This derivative acts as a mixed-type inhibitor, and its efficiency decreases with rising temperature. The adsorption process follows the Langmuir adsorption isotherm, indicating potential industrial applications in corrosion protection (Xu et al., 2015).
Synthesis and Structural Studies
Pyridinyl Schiff base ligands and their silver(I) complexes have been synthesized, offering insights into their structural properties and potential applications in ring-opening polymerization of ε-caprolactone (Njogu et al., 2017).
Nonlinear Optical (NLO) Applications
Derivatives of N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline have been synthesized for use in binary adducts with phenolic coformers. These materials, stable at high temperatures and transparent in a wide spectrum range, show potential in nonlinear optical applications (Draguta et al., 2015).
Propriétés
IUPAC Name |
2,5-dipyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-11-14(12-3-7-18-8-4-12)1-2-15(16)13-5-9-19-10-6-13/h1-11H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZUWTBFTROOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(pyridin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,3'-Bipyridine]-6-carbaldehyde](/img/structure/B7838021.png)








